molecular formula C12H12ClNO4 B3038450 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate CAS No. 865658-36-2

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate

Cat. No.: B3038450
CAS No.: 865658-36-2
M. Wt: 269.68 g/mol
InChI Key: VPUVDUGPIDIIEQ-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate is a chemical compound with the molecular formula C12H12ClNO4. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture.

Preparation Methods

The synthesis of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate typically involves the reaction of 2-nitrophenol with 3-chloro-2-propanoic acid ester to form 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one. This intermediate is then subjected to esterification to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions to achieve high yields.

Chemical Reactions Analysis

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate has several scientific research applications:

Comparison with Similar Compounds

2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific ester functional group, which may confer distinct chemical properties and biological activities compared to other benzoxazine derivatives.

Properties

IUPAC Name

2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-7(15)17-5-4-11-12(16)14-9-6-8(13)2-3-10(9)18-11/h2-3,6,11H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUVDUGPIDIIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1C(=O)NC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188926
Record name 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865658-36-2
Record name 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865658-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Acetyloxy)ethyl]-6-chloro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate
Reactant of Route 6
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2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl acetate

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